Stereochemistry and MAGL Inhibitor Scaffold Privilege
The cis-(4aS,8aR) configuration of this building block corresponds to the cis-(4R,8S) hexahydro-pyrido-oxazinone (cis-HHPO) headgroup explicitly characterized as the 'privileged' stereochemistry for MAGL inhibitor development by Kuhn et al. (2024) [1]. The paper establishes that the cis-HHPO moiety was designed as a three-dimensional replacement for a planar benzoxazinone hit, enabling the combination of high MAGL potency with favorable ADME properties. In contrast, the trans diastereomer (CAS 1251009-06-9, trans-tert-butyl hexahydro-2H-pyrido[4,3-b][1,4]oxazine-6(7H)-carboxylate) possesses a different ring junction geometry that would project the morpholine oxygen and basic nitrogen into different spatial vectors, fundamentally altering target complementarity. The cis configuration is explicitly noted as essential for achieving the desired biological profile [1].
| Evidence Dimension | Stereochemical configuration at ring junction (4a, 8a) and its impact on biological target engagement |
|---|---|
| Target Compound Data | cis-(4aS,8aR) configuration; corresponds to the cis-(4R,8S) HHPO privileged headgroup identified in MAGL inhibitor lead optimization |
| Comparator Or Baseline | trans diastereomer (CAS 1251009-06-9, (4aS,8aS) or (4aR,8aR) configuration); planar benzoxazinone scaffold (original HTS hit) |
| Quantified Difference | The cis-HHPO scaffold enabled combination of high MAGL potency with favorable ADME properties versus the benzoxazinone hit; specific IC50 fold-improvement values are reported in the primary paper for elaborated cis-HHPO derivatives (not the Boc building block itself) [1] |
| Conditions | MAGL enzyme inhibition assay; CNS drug-like property profiling (ADME) as reported in Kuhn et al., J. Med. Chem. 2024 [1] |
Why This Matters
Procurement of the correct cis diastereomer is essential for any research program targeting MAGL or related CNS indications where the cis-HHPO scaffold has demonstrated privileged biological performance; the trans isomer will not yield the same biological outcomes.
- [1] Kuhn B, Ritter M, Hornsperger B, et al. Structure-Guided Discovery of cis-Hexahydro-pyrido-oxazinones as Reversible, Drug-like Monoacylglycerol Lipase Inhibitors. Journal of Medicinal Chemistry, 2024, 67(20), 18448–18464. View Source
